![molecular formula C10H12ClNO3 B14355595 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid CAS No. 90869-93-5](/img/structure/B14355595.png)
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid typically involves the protection of the amino group of 4-aminobenzoic acid through methyl esterification. This is followed by the addition of chloroethyl and methylamino groups using appropriate reagents under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and inhibition of DNA replication and transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar DNA-binding properties.
Sarcolysine: A compound with a similar structure and mechanism of action.
Uniqueness
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybenzoic acid moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
90869-93-5 |
|---|---|
分子式 |
C10H12ClNO3 |
分子量 |
229.66 g/mol |
IUPAC名 |
4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-12(5-4-11)7-2-3-8(10(14)15)9(13)6-7/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
InChIキー |
JPDIPCQPGJGSAN-UHFFFAOYSA-N |
正規SMILES |
CN(CCCl)C1=CC(=C(C=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)

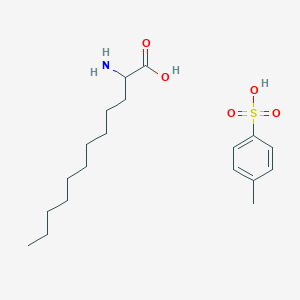
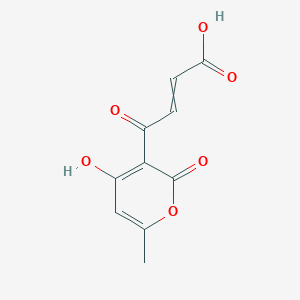
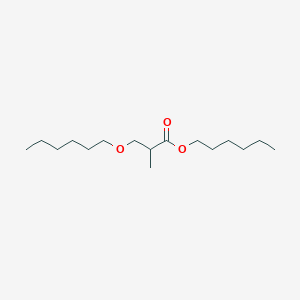
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
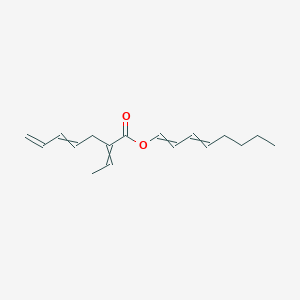
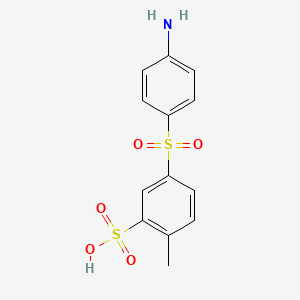
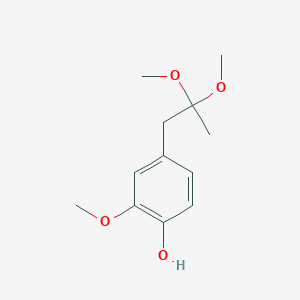


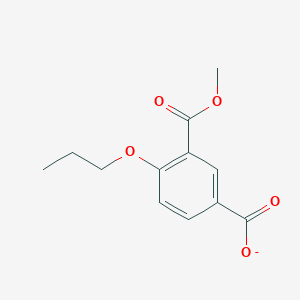
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
